molecular formula C12H24O2Si B8361414 4-(Triethylsilyloxy)cyclohexanone

4-(Triethylsilyloxy)cyclohexanone

Cat. No.: B8361414
M. Wt: 228.40 g/mol
InChI Key: KWQZDWYVRNCQFD-UHFFFAOYSA-N
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Description

4-(Triethylsilyloxy)cyclohexanone is a silicon-containing cyclohexanone derivative where the hydroxyl group at the 4-position is protected as a triethylsilyl (TES) ether. This modification enhances the compound's stability under basic or acidic conditions, making it a valuable intermediate in organic synthesis, particularly in multi-step reactions requiring selective deprotection . Its molecular formula is C₁₅H₂₈O₂Si, with a molecular weight of 292.47 g/mol. The triethylsilyl group imparts significant steric bulk and hydrophobicity, influencing both reactivity and physical properties compared to unprotected or differently substituted cyclohexanones.

Properties

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

4-triethylsilyloxycyclohexan-1-one

InChI

InChI=1S/C12H24O2Si/c1-4-15(5-2,6-3)14-12-9-7-11(13)8-10-12/h12H,4-10H2,1-3H3

InChI Key

KWQZDWYVRNCQFD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1CCC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxycyclohexanone

  • Structure : Features a free hydroxyl group at the 4-position (C₆H₁₀O₂).
  • Reactivity: The hydroxyl group is highly reactive, enabling participation in hydrogen bonding and oxidation reactions. However, it is prone to undesired side reactions (e.g., keto-enol tautomerism) without protection .
  • Applications: Used as a precursor for synthesizing silyl-protected derivatives like 4-(Triethylsilyloxy)cyclohexanone.
  • Key Difference : Lack of steric protection reduces stability in acidic/basic environments compared to the TES-protated analog.

4-(tert-Butyldimethylsilyloxy)cyclohexanone

  • Structure : Contains a bulkier tert-butyldimethylsilyl (TBS) group (C₁₂H₂₄O₂Si) .
  • Stability : The TBS group offers greater steric protection than TES, slowing hydrolysis rates.
  • Synthetic Utility : Preferred in reactions requiring prolonged stability, though deprotection may require stronger acidic conditions (e.g., HF-pyridine).

4-Hydroxy-4-methylcyclohexanone

  • Structure : A methyl group replaces the silyloxy moiety (C₇H₁₂O₂) .
  • Electronic Effects : The methyl group is electron-donating, slightly altering the carbonyl group's electrophilicity.
  • Physical Properties : Lower molecular weight (128.17 g/mol) reduces boiling point compared to silylated derivatives.

4-(4-Ethylcyclohexyl)cyclohexanone

  • Structure : Features a cyclohexyl-ethyl substituent (C₁₄H₂₄O) .
  • Applications : Used in liquid crystal synthesis due to its rigid bicyclic structure.
  • Key Difference : Lacks a protective group, making it unsuitable for stepwise syntheses requiring selective functionalization.

4-(Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone

  • Structure : Electron-withdrawing sulfonyl and fluorophenyl groups (C₁₈H₁₅ClF₂O₃S) .
  • Reactivity : Enhanced electrophilicity at the carbonyl group due to electron-withdrawing substituents, enabling nucleophilic additions.
  • Contrast: The TES group in 4-(Triethylsilyloxy)cyclohexanone is electron-donating, reducing carbonyl reactivity.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Stability in Acid/Base Key Applications
4-(Triethylsilyloxy)cyclohexanone C₁₅H₂₈O₂Si 292.47 Triethylsilyloxy ~250 (est.) High Protective intermediate
4-Hydroxycyclohexanone C₆H₁₀O₂ 114.14 Hydroxyl 215–220 Low Precursor for silyl derivatives
4-(tert-Butyldimethylsilyloxy)cyclohexanone C₁₂H₂₄O₂Si 244.41 tert-Butyldimethylsilyloxy ~260 (est.) Very High Stable intermediate synthesis
4-Hydroxy-4-methylcyclohexanone C₇H₁₂O₂ 128.17 Methyl 210–215 Moderate Pharmaceutical intermediates
4-(4-Ethylcyclohexyl)cyclohexanone C₁₄H₂₄O 208.34 Ethylcyclohexyl 300–310 High Liquid crystal synthesis

Physical Properties

  • Vapor-Liquid Equilibrium (VLE) : Silylated derivatives exhibit higher boiling points and lower volatility than hydroxylated analogs, impacting purification strategies .

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